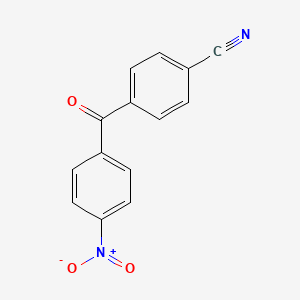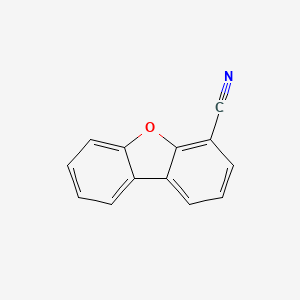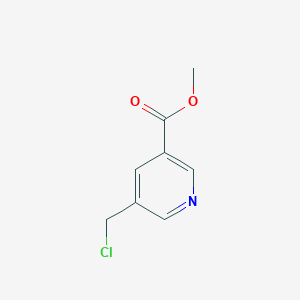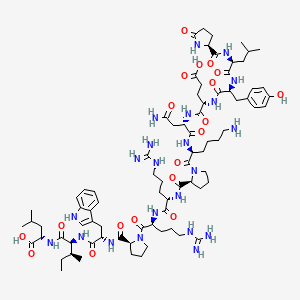
2-Methyl-4-(tributylstannyl)thiazole
Overview
Description
2-Methyl-4-(tributylstannyl)thiazole is an organotin compound that features a thiazole ring substituted with a methyl group at the 2-position and a tributylstannyl group at the 4-position
Mechanism of Action
Target of Action
2-Methyl-4-(tributylstannyl)thiazole is primarily used as a reagent for the arylation of thiazole . The primary target of this compound is the thiazole molecule, which plays a crucial role in various biological processes.
Mode of Action
The compound interacts with its target, the thiazole molecule, through a process known as Stille cross-coupling . This reaction involves the formation of a new carbon-carbon bond between the thiazole molecule and the aryl group of the this compound.
Pharmacokinetics
As a reagent, its bioavailability would largely depend on the conditions of the reaction it is used in .
Result of Action
The primary result of the action of this compound is the formation of an arylated thiazole molecule. This new compound could have various molecular and cellular effects, depending on the specific aryl group attached .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(tributylstannyl)thiazole typically involves the Stille coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organotin compound and an organic halide. The general synthetic route can be described as follows:
Starting Materials: The synthesis begins with 2-methylthiazole and a tributylstannyl halide.
Catalyst: A palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), is used to facilitate the coupling reaction.
Reaction Conditions: The reaction is typically carried out in an inert atmosphere (e.g., under nitrogen or argon) and at elevated temperatures (around 80-100°C) in a suitable solvent like toluene or tetrahydrofuran (THF).
Procedure: The 2-methylthiazole is reacted with the tributylstannyl halide in the presence of the palladium catalyst and a base (e.g., potassium carbonate) to yield this compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(tributylstannyl)thiazole can undergo various chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, although these are less common for this specific compound.
Cross-Coupling Reactions: The compound is often used in cross-coupling reactions, such as the Stille coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as halides or organometallic compounds can be used to replace the tributylstannyl group.
Cross-Coupling: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Stille coupling reaction, the product would be a new organotin compound with a different organic substituent.
Scientific Research Applications
2-Methyl-4-(tributylstannyl)thiazole has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: The compound can be used to synthesize potential drug candidates by modifying the thiazole ring, which is a common scaffold in pharmaceuticals.
Material Science: It may be used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
2-Tributylstannylthiazole: Similar structure but without the methyl group at the 2-position.
4-Methyl-2-(tributylstannyl)thiazole: Similar structure but with different substituents on the thiazole ring.
Uniqueness
2-Methyl-4-(tributylstannyl)thiazole is unique due to the presence of both the methyl and tributylstannyl groups, which provide specific reactivity and steric properties that can be advantageous in certain synthetic applications.
Properties
IUPAC Name |
tributyl-(2-methyl-1,3-thiazol-4-yl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4NS.3C4H9.Sn/c1-4-5-2-3-6-4;3*1-3-4-2;/h3H,1H3;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXMFMIIBQIUKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CSC(=N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NSSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10586042 | |
| Record name | 2-Methyl-4-(tributylstannyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10586042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
653564-10-4 | |
| Record name | 2-Methyl-4-(tributylstannyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10586042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-4-(tributylstannyl)-1,3-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3'-(Hydroxymethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1611691.png)




![(5Ar,5bR,7aS,11aS,11bR,13aS,13bR)-3-[(2R)-butan-2-yl]-5a,5b,8,8,11a,13b-hexamethyl-1,2,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysene](/img/structure/B1611701.png)



